![molecular formula C16H13F2NO B5704173 2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5704173.png)
2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DFHBI, is a fluorescent compound that has been widely used in scientific research. This compound has unique properties that make it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis of N-Alkyl-1,2,3,4-tetrahydroisoquinolines: Costa and Radesca (1992) demonstrated a one-pot preparation method for 1-functionalized 2-alkyl-1,2,3,4-tetrahydroisoquinolines, exploiting hydride abstraction. This method involves treating 2-methyl-1,2,3,4-tetrahydroisoquinoline with triphenylcarbenium tetrafluoroborate and yields compounds like 1-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Costa & Radesca, 1992).
Chemical Reactions and Properties
Anodic Oxidation and Cyclization
Research by Carmody et al. (1980) on the electrochemical oxidation of aromatic ethers, particularly focusing on dimethoxybenzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, revealed the formation of dihydroisoquinolinium and dihydroisoquinolinium salts. This study provides insights into the chemical properties and reactions involving tetrahydroisoquinoline derivatives (Carmody, Sainsbury, & Newton, 1980).
Oxidative Ugi-Type Reactions
Ngouansavanh and Zhu (2007) explored an Ugi-type reaction of tetrahydroisoquinoline with an isocyanide and a carboxylic acid in the presence of iodoxybenzoic acid (IBX), leading to the formation of diacylated adducts like 2-benzoyl-N-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. This process has applications in functionalizing tetrahydroisoquinoline compounds (Ngouansavanh & Zhu, 2007).
Catalytic and Synthetic Applications
Catalytic Asymmetric Synthesis
Liu et al. (2015) summarized novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines and their applications in the total synthesis of alkaloid natural products. This research highlights the significant role of tetrahydroisoquinoline scaffolds in natural product synthesis (Liu et al., 2015).
1,3-Dipolar Cycloaddition and Synthesis of Derivatives
Novikov et al. (2005) investigated the 1,3-dipolar cycloaddition of difluorocarbene with N-substituted ketone imines, leading to the formation of various fluoro-substituted derivatives including dihydroisoquinolines. This method provides a pathway for synthesizing diverse fluoro-substituted compounds (Novikov et al., 2005).
Partial Fluorination and Regioselective Synthesis
The study by Hou et al. (1997) on the electrolytic partial fluorination of organic compounds, including tetrahydroisoquinoline derivatives, reveals the process of achieving regioselective monofluorination. This research offers a method for synthesizing fluorinated oxindole and isoquinoline derivatives (Hou, Higashiya, & Fuchigami, 1997).
properties
IUPAC Name |
(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDTYWRKNMBCRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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